{2-[4-(4-Formylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[4-(4-Formylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, a formyl group, and a carbamic acid ester, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(4-Formylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This step involves the cyclization of hydrazine with an appropriate diketone or β-keto ester to form the pyrazole ring.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the pyrazole is treated with a formylating agent such as DMF and POCl3.
Attachment of the Ethyl Linker: The ethyl linker is introduced through an alkylation reaction, typically using an alkyl halide.
Formation of the Carbamic Acid Ester: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{2-[4-(4-Formylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Nitro or halogenated derivatives of the pyrazole ring.
Scientific Research Applications
{2-[4-(4-Formylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.
Medicine: Explored for its potential as a drug intermediate or a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of {2-[4-(4-Formylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester largely depends on its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. The pyrazole ring can interact with various biological receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
{2-[4-(4-Formylphenyl)-pyrazol-1-yl]-methyl}-carbamic acid tert-butyl ester: Similar structure but with a methyl linker instead of an ethyl linker.
{2-[4-(4-Formylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid methyl ester: Similar structure but with a methyl ester instead of a tert-butyl ester.
Uniqueness
The unique combination of the pyrazole ring, formyl group, and carbamic acid tert-butyl ester in {2-[4-(4-Formylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester provides distinct reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
tert-butyl N-[2-[4-(4-formylphenyl)pyrazol-1-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-17(2,3)23-16(22)18-8-9-20-11-15(10-19-20)14-6-4-13(12-21)5-7-14/h4-7,10-12H,8-9H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEUPLYSUBYIGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(C=N1)C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.